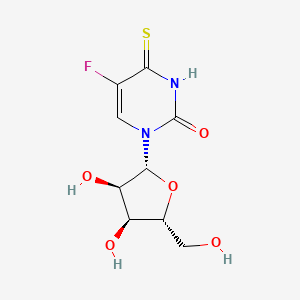
Cyclodocosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclodocosane is a saturated hydrocarbon with the molecular formula C22H44 This compound is a white, waxy solid at room temperature and is primarily used in various industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclodocosane can be synthesized through the catalytic trimerization of butadiene to form cyclododecatriene, followed by hydrogenation. This process involves the use of metal catalysts such as nickel or palladium under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where butadiene is subjected to trimerization and subsequent hydrogenation. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclodocosane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclodocosanol and cyclodocosanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into smaller hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the this compound ring, forming compounds like cyclodocosyl chloride
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed:
Oxidation: Cyclodocosanol, cyclodocosanone
Reduction: Smaller hydrocarbons
Substitution: Cyclodocosyl chloride, cyclodocosyl bromide
Wissenschaftliche Forschungsanwendungen
Cyclodocosane has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in the study of cycloalkane chemistry and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological membranes and lipid bilayers due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of lubricants, surfactants, and as a stabilizer in various industrial processes
Wirkmechanismus
The mechanism of action of cyclodocosane is primarily related to its hydrophobic nature and ability to interact with lipid membranes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in applications such as drug delivery, where it can enhance the solubility and stability of hydrophobic drugs .
Vergleich Mit ähnlichen Verbindungen
Cyclododecane (C12H24): A smaller cycloalkane with similar properties but different applications.
Cyclotetracosane (C24H48): A larger cycloalkane with a higher molecular weight and different physical properties.
Uniqueness of Cyclodocosane: this compound’s unique combination of ring size and hydrophobicity makes it particularly useful in applications requiring a balance between stability and reactivity. Its larger ring structure compared to cyclododecane provides different chemical and physical properties, making it suitable for specific industrial and research applications .
Eigenschaften
CAS-Nummer |
296-86-6 |
|---|---|
Molekularformel |
C22H44 |
Molekulargewicht |
308.6 g/mol |
IUPAC-Name |
cyclodocosane |
InChI |
InChI=1S/C22H44/c1-2-4-6-8-10-12-14-16-18-20-22-21-19-17-15-13-11-9-7-5-3-1/h1-22H2 |
InChI-Schlüssel |
COZWXTZNDSMXKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCCCCCCCCCCCCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


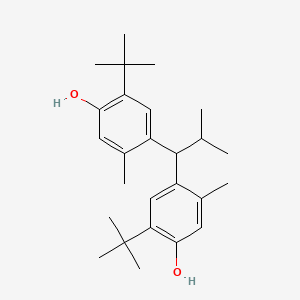
![4-[4-(5-Ethoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid](/img/structure/B14743502.png)
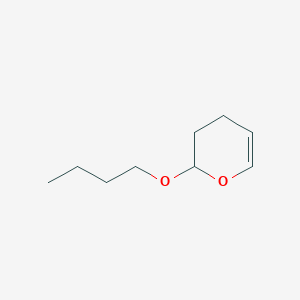

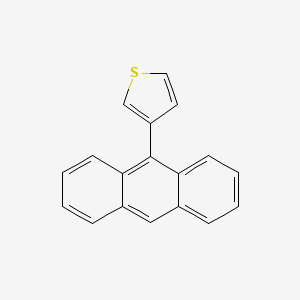
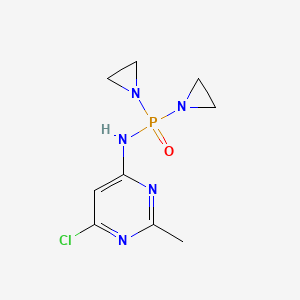
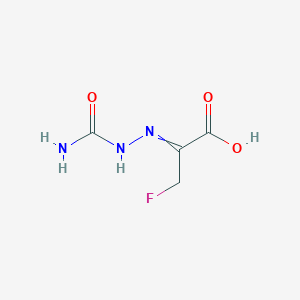
![1-[(Ethylsulfanyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B14743559.png)


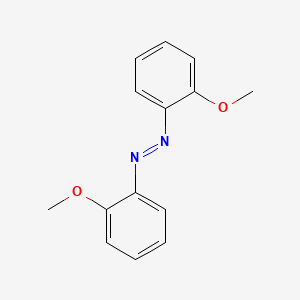
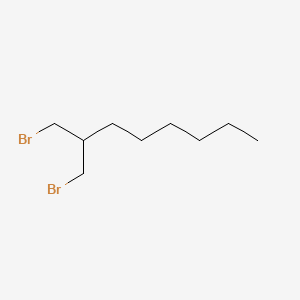
![[6-(4-Acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B14743594.png)
